N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide
Description
N-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a thiazole-piperazine hybrid compound featuring a sulfonamide moiety and a 4-fluorophenyl-substituted piperazine ring. Synthesized via nucleophilic substitution and condensation reactions, this compound exhibits a molecular weight of 484.54 g/mol and a melting point of 269–270°C . Its structural confirmation was achieved using ¹H NMR, ¹³C NMR, and mass spectrometry (ESI-MS), with characteristic signals for the thiazole ring (δ ~7.2–7.4 ppm), piperazine protons (δ ~3.1–3.5 ppm), and sulfonamide group (δ ~7.8 ppm) .
Properties
IUPAC Name |
N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S2/c1-31-19-6-8-20(9-7-19)33(29,30)25-22-24-17(15-32-22)14-21(28)27-12-10-26(11-13-27)18-4-2-16(23)3-5-18/h2-9,15H,10-14H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZFBGHAKHUMDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 413.49 g/mol. Its structure features a piperazine ring, a thiazole moiety, and a methoxybenzenesulfonamide group, which contribute to its pharmacological properties.
Structural Formula
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound may inhibit various enzymes, including matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and cancer metastasis. MMP inhibitors have shown promise in reducing tumor growth and metastasis in preclinical studies .
Antimicrobial Properties
Some studies suggest that the sulfonamide group in this compound may exhibit antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation .
Neuropharmacological Effects
The presence of the piperazine ring suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their anxiolytic and antidepressant properties, possibly through modulation of serotonin receptors .
Study 1: MMP Inhibition
A study focused on the inhibition of MMP-13 demonstrated that derivatives of sulfonamide compounds effectively reduced collagen degradation in osteoarthritis models. The study highlighted the importance of structural modifications in enhancing potency and selectivity against MMPs .
Study 2: Antimicrobial Efficacy
In vitro assays revealed that related compounds exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial folate synthesis pathways .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally related to N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole and piperazine have been synthesized and tested against various strains of microorganisms. A notable study by Yurttaş et al. (2016) demonstrated that thiazole derivatives possess considerable antimicrobial activity, making them promising candidates for developing new antibiotics.
Summary of Antimicrobial Studies
| Compound | Activity Type | Target Microorganisms | Reference |
|---|---|---|---|
| 2-(4-ethoxycarbonylthiazol-2-ylamino) | Antimicrobial | Various bacterial strains | Yurttaş et al., 2016 |
| N-(4-fluorophenyl)piperazine derivatives | Antimicrobial | Fungi and bacteria | Tsai et al., 2016 |
Anticancer Potential
The anticancer potential of this compound has been explored through various studies. Similar aminothiazole derivatives have shown efficacy against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. Tsai et al. (2016) reported that certain derivatives demonstrated significant cytotoxic effects, indicating the compound's potential as a chemotherapeutic agent .
Summary of Anticancer Studies
| Compound | Cancer Type | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Aminothiazole Derivatives | Gastric Adenocarcinoma | AGS | 12.5 | Tsai et al., 2016 |
| Piperazine Derivatives | Colorectal Adenocarcinoma | HCT116 | 15.0 | Kumara et al., 2017 |
Imaging Technologies
This compound has also been investigated for its application in imaging technologies, particularly positron emission tomography (PET). Shimoda et al. (2015) highlighted the development of compounds that utilize similar structures for imaging fatty acid amide hydrolase in the brain, showcasing the compound's versatility in medical diagnostics .
Summary of Imaging Applications
| Compound | Imaging Technique | Target Molecule | Reference |
|---|---|---|---|
| Similar Thiazole Derivatives | PET | Fatty Acid Amide Hydrolase | Shimoda et al., 2015 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and thiazole ring serve as primary sites for nucleophilic substitution due to their electron-deficient nature.
Oxidation Reactions
The piperazine ring and sulfur atoms are susceptible to oxidation under controlled conditions.
Hydrolysis Reactions
The amide bond (2-oxoethyl group) and sulfonamide linkage undergo hydrolysis under acidic or basic conditions.
Electrophilic Aromatic Substitution
The 4-fluorophenyl and 4-methoxyphenyl groups participate in electrophilic substitution.
Reduction Reactions
The carbonyl group (2-oxoethyl) and aromatic rings can be reduced under specific conditions.
Key Findings from Research
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings:
Substituent Effects on Bioactivity :
- The 4-fluorophenyl group on the piperazine ring (target compound) enhances metabolic stability compared to 4-chlorophenyl (Compound 14) or 4-methoxyphenyl (Compound 13) analogues, as fluorine reduces oxidative metabolism .
- The 4-methoxybenzenesulfonamide moiety in the target compound improves water solubility (logP ~2.1) compared to nitrobenzenesulfonamide derivatives (e.g., Compound 5e, logP ~3.5) .
Thermal Stability :
- Higher melting points (e.g., 289–290°C for Compound 13) correlate with rigid p-tolyl groups on the thiazole ring, whereas the target compound’s lower melting point (269–270°C) reflects conformational flexibility from the 4-methoxyphenyl group .
Benzothiazole derivatives (e.g., Compound 5g, ) exhibit superior antiproliferative activity (IC₅₀ ~8 µM) due to enhanced DNA intercalation from the benzothiazole core .
Functional Analogues in Sulfonamide-Piperazine Therapeutics
Table 2: Pharmacokinetic and Functional Comparisons
Key Findings:
P-gp Modulation :
- Compound 4 (), a bromophenyl-thiazole derivative, increased paclitaxel (PTX) bioavailability by 106.6% at 5 mg/kg, suggesting stronger P-gp inhibition than the target compound, which lacks a halogenated aryl group .
Enzyme Inhibition :
- Urea-based analogues (e.g., Compound 1f, ) demonstrated MMP-2 inhibition (IC₅₀ = 12.3 µM) via zinc chelation, a mechanism less accessible to the target compound due to its sulfonamide geometry .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization with the 4-fluorophenylpiperazine and sulfonamide groups. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-bromo ketones under reflux in ethanol (60–80°C) .
- Piperazine coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Sulfonamide introduction : Reaction with 4-methoxybenzenesulfonyl chloride in dichloromethane with triethylamine as a base .
- Yield optimization : Temperature control (±2°C) and inert atmosphere (N₂/Ar) reduce decomposition. Solvent choice (e.g., DMF vs. THF) impacts reaction rates and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structural integrity?
- Methodological Answer : A combination of ¹H/¹³C NMR (for piperazine proton environments and sulfonamide group confirmation), FT-IR (to validate carbonyl stretches at ~1700 cm⁻¹ and sulfonamide S=O at ~1350/1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) (for exact mass verification) is essential. HPLC-PDA (>95% purity) and X-ray crystallography (if crystals are obtainable) provide additional validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorophenylpiperazine moiety in target binding?
- Methodological Answer :
- Analog synthesis : Replace the 4-fluorophenyl group with other substituents (e.g., chloro, methoxy) or modify the piperazine ring (e.g., N-methylation, morpholine substitution) .
- Binding assays : Use radioligand displacement (e.g., ³H-labeled antagonists for serotonin/dopamine receptors) to quantify affinity changes.
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze steric/electronic interactions between the fluorophenyl group and receptor hydrophobic pockets .
- Data correlation : Compare IC₅₀ values from binding assays with docking scores to identify critical structural motifs .
Q. What strategies are recommended for resolving contradictory data between in vitro binding assays and cellular efficacy studies?
- Methodological Answer :
- Orthogonal assays : Validate binding data with functional assays (e.g., cAMP accumulation for GPCR targets) .
- Solubility/pharmacokinetic profiling : Use LC-MS/MS to measure cellular permeability (e.g., Caco-2 monolayers) and metabolic stability (microsomal incubation) .
- Off-target screening : Employ broad-panel kinase/GPCR profiling to identify confounding interactions .
- Dose-response reconciliation : Adjust for differences in assay conditions (e.g., serum protein binding in cellular vs. cell-free systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
